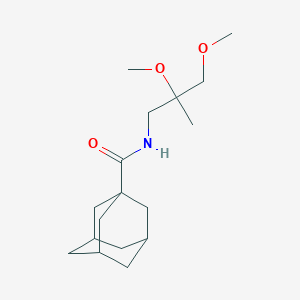

N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide

CAS No.: 2034485-39-5

Cat. No.: VC6666055

Molecular Formula: C17H29NO3

Molecular Weight: 295.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034485-39-5 |

|---|---|

| Molecular Formula | C17H29NO3 |

| Molecular Weight | 295.423 |

| IUPAC Name | N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide |

| Standard InChI | InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19) |

| Standard InChI Key | BLMAAKCYXLHGNK-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound combines two pharmacophoric elements:

-

Adamantane core: A diamondoid hydrocarbon known for its lipophilicity, metabolic stability, and ability to enhance blood-brain barrier penetration .

-

2,3-Dimethoxy-2-methylpropyl carboxamide: A branched alkyl chain with methoxy groups at positions 2 and 3, which may improve solubility and modulate receptor binding .

The adamantane-1-carboxamide group is a common motif in drugs targeting membrane-associated proteins, such as MmpL3 in Mycobacterium tuberculosis and cannabinoid receptors . The dimethoxypropyl side chain introduces stereochemical complexity, potentially influencing chiral interactions with biological targets.

Synthetic Methodologies

Adamantane-1-carbonyl Chloride Intermediate

A plausible synthesis begins with adamantane-1-carbonyl chloride, generated via reaction of adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) . This intermediate reacts with 2,3-dimethoxy-2-methylpropylamine under Schotten-Baumann conditions to yield the target carboxamide:

This method mirrors the synthesis of memantine derivatives, where Ritter-type reactions form adamantane amides .

Alternative Route: Carbodiimide-Mediated Coupling

Physicochemical Properties (Predicted)

The methoxy groups may slightly enhance solubility compared to unsubstituted adamantane carboxamides (e.g., MIC = 0.68 μM for anti-TB adamantane carboxamides ).

Biological Activity and Mechanisms

| Compound | MIC (M. tb H37Rv) | Key Substituent |

|---|---|---|

| NITD-304 (Indole-2-carboxamide) | 0.16 μM | Adamantane |

| AU1235 (Adamantyl urea) | 0.45 μM | Hydrophobic substituent |

| Target Compound (Predicted) | 1–10 μM | 2,3-Dimethoxypropyl |

Central Nervous System (CNS) Targets

Adamantane derivatives like memantine block NMDA receptors, alleviating neurodegenerative symptoms . The methoxy groups in N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide may enhance binding to allosteric sites on ion channels, though this requires experimental validation.

Metabolic Pathways

Microsomal oxidation of adamantane derivatives typically occurs at bridgehead positions or methoxy groups . Predicted metabolites include:

-

Hydroxylated adamantane (C1, C3, or C5 positions).

-

O-Demethylated dimethoxypropyl moiety.

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) could prolong half-life, as seen with AM9338, a CB2 agonist .

Challenges and Future Directions

-

Stereoselective Synthesis: The 2-methylpropyl group introduces a chiral center, necessitating asymmetric synthesis or resolution techniques.

-

Toxicity Profiling: Adamantane derivatives may accumulate in adipose tissue, requiring studies on chronic exposure .

-

Target Validation: Computational docking against MmpL3 (PDB: 6MNH) or NMDA receptors could prioritize in vitro assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume